Scaffold Topological Differentiation: Fused Cyclopenta[c]pyridazine vs. Monocyclic Pyridazine Core
The cyclopenta[c]pyridazine core introduces a saturated cyclopentane ring fused to the pyridazine at positions 4 and 5, creating a non-planar, three-dimensional topology distinct from the flat monocyclic pyridazine scaffold (e.g., 3-chloro-4-(trifluoromethyl)pyridazine, CAS 749258-96-6) . The fused ring increases the fraction of sp³-hybridized carbons (Fsp³) from 0.0 (monocyclic) to 0.375, correlating with improved aqueous solubility and reduced planar aromatic stacking, a parameter linked to enhanced clinical developability [1]. No direct bioactivity comparison data are available in published literature; differentiation is class-level inference based on established principles of conformational restriction in medicinal chemistry [2].
| Evidence Dimension | Fraction sp³ (Fsp³) and scaffold three-dimensionality |
|---|---|
| Target Compound Data | Fsp³ = 0.375 (3 sp³ carbons out of 8 total carbons); bicyclic fused scaffold |
| Comparator Or Baseline | 3-chloro-4-(trifluoromethyl)pyridazine (CAS 749258-96-6): Fsp³ = 0.0; monocyclic scaffold |
| Quantified Difference | ΔFsp³ = +0.375; topological complexity shift from flat to three-dimensional architecture |
| Conditions | Calculated from molecular formula; scaffold topology comparison |
Why This Matters
Higher Fsp³ values correlate with improved solubility and reduced promiscuous binding, making this scaffold preferable for fragment-based and lead-optimization campaigns.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. View Source
- [2] Aldeghi, M.; Malhotra, S.; Selwood, D. L.; Chan, A. W. E. Two- and Three-Dimensional Rings in Drugs. Chem. Biol. Drug Des. 2014, 83 (4), 450–461. View Source
